Cas no 852471-15-9 (1-Acetyl-1,2-dihydro-3H-pyrazol-3-one)

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Its structure incorporates an acetyl group attached directly to the pyrazole ring system at the 1-position and includes a characteristic dihydro-3H-pyrazol-3-one moiety. This compound serves as a valuable intermediate in various synthetic pathways due to its unique reactivity and stability profile within the pyrazolone class. It finds application in the synthesis of more complex molecules across fields such as agrochemistry and pharmaceutical development. Its specific structural features contribute to its utility as a building block for functionalizing organic molecules and potentially modulating biological activity within target compounds synthesized from it.
1-Acetyl-1,2-dihydro-3H-pyrazol-3-one structure
852471-15-9 structure
Product Name:1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
CAS No:852471-15-9
MF:C5H6N2O2
MW:126.113340854645
MDL:MFCD25970218
CID:2139029
PubChem ID:67004629
Update Time:2025-06-16

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 1-acetyl-1,2-dihydro-3H-pyrazol-3-one
    • 1-Acetyl-1H-pyrazol-3(2H)-one
    • 1-(3-hydroxy-1H-pyrazol-1-yl)ethan-1-one
    • 1-acetyl-1H-pyrazol-3-ol
    • 1-acetyl-3-hydroxy-pyrazole
    • 1-acetyl-1H-pyrazole-3-ol
    • 1-Acetyl-3-hydroxy-1H-pyrazole
    • QAYRLKNRVJVHDK-UHFFFAOYSA-N
    • 1-(3-hydroxypyrazol-1-yl)ethanone
    • AK676222
    • 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one (ACI)
    • 1-Acetyl-1,2-dihydropyrazol-3-one
    • 2-Acetyl-1H-pyrazol-5-one
    • 1-acetyl-2,3-dihydro-1H-pyrazol-3-one
    • 1-(3-Hydroxy-1H-pyrazol-1-yl)ethanone
    • CS-0137697
    • 1-acetyl-2h-pyrazol-3-one
    • SS-5117
    • SCHEMBL1359469
    • C76740
    • AKOS037655801
    • DB-311730
    • MFCD25970218
    • 852471-15-9
    • CJB47115
    • 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
    • MDL: MFCD25970218
    • Inchi: 1S/C5H6N2O2/c1-4(8)7-3-2-5(9)6-7/h2-3H,1H3,(H,6,9)
    • InChI Key: QAYRLKNRVJVHDK-UHFFFAOYSA-N
    • SMILES: O=C1NN(C(C)=O)C=C1

Computed Properties

  • Exact Mass: 126.042927438g/mol
  • Monoisotopic Mass: 126.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4
  • XLogP3: -0.9

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1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Pyridine ;  20 min, 95 °C; 2 h, 95 °C
1.2 Solvents: Diethyl ether ;  overnight, rt
Reference
Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA
Delpe-Acharige, Anjana; Zhang, Man; Eschliman, Kayla; Dalecki, Alex ; Covarrubias-Zambrano, Obdulia; et al, ACS Omega, 2021, 6(9), 6088-6099

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Raw materials

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Preparation Products

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Suppliers

Amadis Chemical Company Limited
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(CAS:852471-15-9)1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
Order Number:A1182867
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:50
Price ($):740.0/211.0
Email:sales@amadischem.com

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one Related Literature

Additional information on 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one

Introduction to 1-Acetyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 852471-15-9) and Its Emerging Applications in Chemical Biology

1-Acetyl-1,2-dihydro-3H-pyrazol-3-one, identified by its Chemical Abstracts Service (CAS) number 852471-15-9, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and pharmacological potential. This compound belongs to the pyrazole class, a scaffold widely recognized for its role in medicinal chemistry due to its ability to modulate various biological pathways. The presence of an acetyl group at the 1-position and a 3H-pyrazol-3-one moiety enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The pyrazol-3-one core is particularly interesting because it serves as a privileged structure in drug discovery. Its rigid bicyclic system allows for the introduction of diverse substituents, enabling the exploration of novel pharmacophores. In recent years, there has been a surge in research focused on developing derivatives of 1-acetyl-1,2-dihydro-3H-pyrazol-3-one for their potential therapeutic applications. This interest stems from the compound's ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes.

One of the most compelling aspects of 1-acetyl-1,2-dihydro-3H-pyrazol-3-one is its role as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop inhibitors targeting inflammatory pathways. The acetyl group at the 1-position can be further functionalized to introduce pharmacophoric elements that enhance binding affinity to specific protein targets. This flexibility has led to the discovery of several lead compounds that are being evaluated in preclinical studies for their potential use in treating chronic inflammatory diseases.

Recent advancements in computational chemistry have further accelerated the exploration of 1-acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives. Molecular modeling techniques have enabled scientists to predict the binding modes of these compounds with high precision, allowing for rational design of analogs with improved pharmacokinetic properties. These computational approaches have been particularly useful in identifying candidates that exhibit favorable drug-like characteristics, such as solubility, metabolic stability, and selectivity.

The synthesis of 1-acetyl-1,2-dihydro-3H-pyrazol-3-one itself is another area of active research. Efficient synthetic routes have been developed that minimize side reactions and maximize yield, making it more accessible for large-scale applications. These methods often involve multi-step organic transformations that highlight the compound's reactivity and versatility. The ability to produce high-purity batches of this compound has been crucial for downstream applications, including its use in high-throughput screening campaigns to identify novel drug candidates.

In addition to its pharmaceutical applications, 1-acetyl-1,2-dihydro-3H-pyrazol-3-one has shown promise in materials science. Its heterocyclic structure makes it a suitable candidate for developing functional materials such as organic semiconductors and catalysts. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. These findings suggest that this compound may have broader utility beyond traditional medicinal chemistry applications.

The growing body of literature on 1-acetyl-1,2-dihydro-3H-pyrazol-3-one underscores its importance as a building block in chemical biology. As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like this compound. Future research will likely focus on expanding its synthetic toolbox and exploring new therapeutic avenues where it can be applied effectively.

Overall, 1-acetyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 852471-15-9) represents a fascinating example of how structural diversity can drive discovery in chemical biology. Its unique properties make it an indispensable tool for researchers seeking to develop novel therapeutics and functional materials. As new methodologies emerge and our knowledge base expands, it is likely that this compound will continue to play a pivotal role in advancing scientific understanding and innovation.

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Amadis Chemical Company Limited
(CAS:852471-15-9)1-Acetyl-1,2-dihydro-3H-pyrazol-3-one
A1182867
Purity:99%/99%
Quantity:5g/1g
Price ($):740.0/211.0
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